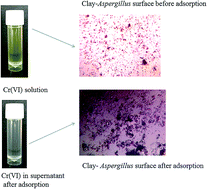Prospective application of Aspergillus species immobilized in sodium montmorillonite to remove toxic hexavalent chromium from wastewater
RSC Advances Pub Date: 2015-12-07 DOI: 10.1039/C5RA22778J
Abstract
An interdisciplinary approach involving chemistry and biotechnology offers greener solutions to mitigate heavy metal pollution originating from wastewaters. Aspergillus species (fungi) were isolated from bread and immobilized in sodium montmorillonite (an inorganic clay material). This biosorbent has good ability to remove toxic Cr(VI) from an acidic medium with a Langmuir adsorption capacity of 45.72 mg g−1. FTIR, SEM-EDAX, optical imaging and TGA techniques were used to explore the characteristics of the biosorbent before and after Cr(VI) adsorption. Optimum pH and temperature for Cr(VI) biosorption were 2.0 and 30 °C, respectively and the kinetics followed the pseudo second order model. The biosorbent regeneration was accomplished using sodium hydroxide. As a proof of concept, the method was validated in an industrial effluent wastewater sample of BCR-715, a certified reference material. The biosorbent can also be very useful to treat tannery and electroplating wastewaters discharging chromium.

Recommended Literature
- [1] New Honorary Member
- [2] Synthesis and catalytic application of N-heterocyclic carbene copper complex functionalized conjugated microporous polymer†
- [3] Extending the coordination capabilities of tertiary phosphines and arsines: preparation, molecular structure, and reactivity of dinuclear rhodium complexes with PR3 and AsR3 in a doubly bridging coordination mode
- [4] Structure and optical properties of sputter deposited pseudobrookite Fe2TiO5 thin films
- [5] Synthesis and characterization of spinel LiMn2O4 prepared by the cyclohexanone hydrothermal method
- [6] One millimeter per minute growth rates for single wall carbon nanotube forests enabled by porous metal substrates†
- [7] Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate zirconium(iv) phosphate (PEDOT:PSS–ZrP) composite ionomeric membrane for artificial muscle applications
- [8] Anti microbial corrosion properties of electrospun cellulose acetate nanofibers containing biogenic silver nanoparticles for copper coatings†
- [9] Fluorescent properties of an azacrown-containing styryl derivative of naphthopyran: ion-binding response and photochemical switching off†
- [10] Ultrasensitive and direct fluorescence detection of RDX explosive vapor via side-chain terminal functionalization of a polyfluorene probe†

Journal Name:RSC Advances
Research Products
-
CAS no.: 17570-30-8
-
CAS no.: 5578-73-4









